
9,10-Diphenylanthracene
Overview
Description
Chemical Structure and Synthesis
9,10-Diphenylanthracene (DPA) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₂₆H₁₈ and a molecular weight of 330.43 g/mol. Its structure consists of an anthracene core substituted with phenyl groups at the 9 and 10 positions, enhancing π-conjugation and stability . DPA is synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, or through Diels-Alder cycloaddition strategies using strained alkynes like benzyne .
Physical and Photophysical Properties DPA exhibits a high melting point (245–248°C) and solubility in organic solvents like chloroform and benzene . Its photophysical properties are notable: in cyclohexane, DPA has a quantum yield (Φ) of 0.97 ± 0.03 at 355 nm excitation, making it a standard for fluorescence studies . The compound also displays strong blue emission (~506 nm) and is used as a reference in measuring quantum yields for other materials .
Applications DPA’s high electron mobility and crystallinity make it suitable for organic electronics, including organic field-effect transistors (OFETs) and photovoltaic devices . It is also employed in triplet-triplet annihilation photon upconversion (TTA-UC) systems and as a matrix in MALDI mass spectrometry for non-polar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9,10-Diphenylanthracene can be synthesized through a multistep process involving the reaction of 9,10-dibromoanthracene with phenylboronic acid using a tetrakis(triphenylphosphine)palladium(0) catalyst. The reaction is typically carried out under Suzuki coupling conditions . The crude product is then purified by column chromatography to yield the final compound as a light yellow powder .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 9,10-Diphenylanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted anthracenes depending on the reagents used.
Scientific Research Applications
Optoelectronic Applications
Organic Solar Cells and Light Emitting Diodes (OLEDs)
DPA and its derivatives are recognized for their potential in organic solar cells and OLEDs due to their excellent photophysical properties. The exciton dynamics of DPA in different states (nanoaggregates, thin films, and crystalline forms) indicate that its emission characteristics vary significantly based on molecular packing. In crystalline states, excimer emissions dominate, which can be beneficial for device efficiency .
Table 1: Photophysical Properties of DPA in Different States
State | Emission Type | Spectral Region | Exciton Diffusion Coefficient |
---|---|---|---|
Solution | Blue Molecular | Blue | High |
Nanoaggregate | Mixed (Exciton & Excimer) | Blue-Green | Lower than anthracene |
Crystalline | Excimer | Green | Highest |
Photochemical Applications
Triplet–Triplet Annihilation Upconversion (TTA-UC)
DPA has been utilized as an annihilator in TTA-UC systems. Recent studies have shown that DPA can achieve significant upconversion quantum yields when paired with sensitizers like platinum octaethylporphyrin. This property is crucial for applications in photonic devices where energy transfer efficiency is paramount .
Case Study: Upconversion Efficiency
A comparative study demonstrated that DPA outperformed several derivatives in TTA-UC systems, achieving quantum yields slightly exceeding those of benchmark annihilators. The photophysical characteristics such as fluorescence quantum yield and triplet state energy levels play a critical role in these applications .
Electrochemical Applications
Electrochemical Reduction Studies
DPA has been extensively studied for its electrochemical properties. Research indicates that the electroreduction of DPA can be effectively monitored using techniques such as cyclic voltammetry and polarography. The half-wave potential for the reduction of DPA correlates well with theoretical predictions based on molecular orbital theory .
Table 2: Electrochemical Properties of DPA
Parameter | Value |
---|---|
Half-Wave Potential (V) | -0.75 |
Electrochemical Stability | Stable under defined conditions |
Reaction Mechanism | Confirmed via polarographic experiments |
Material Science Applications
Additive-Assisted Crystallization
Recent advancements have explored the crystallization of DPA using various additives to enhance its properties for material applications. The study revealed that different additives could influence the crystal morphology and packing arrangements, which are critical for optimizing optical properties .
Table 3: Influence of Additives on DPA Crystallization
Additive | Effect on Crystallization |
---|---|
Pyrene | Improved layer formation |
Anthracene | Enhanced stability |
Rubrene | Altered optical characteristics |
Emerging Research Directions
Deep Eutectic Solvents (DESs)
Research into the interaction of DPA with deep eutectic solvents has opened new avenues for its application in extraction and separation processes. The viscosity of DESs was found to influence the triplet lifetime of DPA, suggesting potential uses in drug delivery systems and other biomedical applications .
Mechanism of Action
The mechanism of action of 9,10-Diphenylanthracene involves its ability to transfer triplet excitons, which is crucial for its role in photon upconversion technologies. This process involves the absorption of low-energy photons and the emission of higher-energy photons, making it valuable for applications in solar energy harvesting and optoelectronic devices .
Comparison with Similar Compounds
Anthracene and Derivatives
- Key Findings :
- DPA’s quantum yield is significantly higher than anthracene due to reduced aggregation-caused quenching from phenyl substitutions .
- In scintillation, anthracene has a lower absolute light yield (15% of DPA) due to the absence of triplet-triplet annihilation pathways .
- 9,10-Dinaphthylanthracene, while stable, has lower quantum efficiency than DPA, limiting its use in high-sensitivity applications .
Heteroatom-Modified Analogs
2-Aza-DPA (Nitrogen-substituted DPA):
- Synthesis : Incorporates a nitrogen atom via Diels-Alder reactions with 3,4-piperidyne, altering electronic properties .
- Optical Properties : Shows redshifted absorption (20 nm) and reduced fluorescence intensity compared to DPA due to enhanced charge-transfer character .
- Electrochemical Behavior : Lower LUMO energy (-2.8 eV vs. DPA’s -2.5 eV), improving electron injection in OLEDs .
Pyrene-DPA Co-Crystal (PYR-DPA) :
- Structure : Co-crystallizes with pyrene via π-π interactions, forming a 1:1 stoichiometry .
- Charge Transport : Hole mobility increases to 0.12 cm²/V·s (vs. DPA’s 0.08 cm²/V·s) due to improved molecular packing .
Performance in TTA-UC Systems
- Mechanistic Insight: DPA’s planar structure minimizes non-radiative decay, while BPEA’s twisted singlet state promotes energy loss .
Electrochemical and Thermal Stability
Biological Activity
9,10-Diphenylanthracene (DPA) is a significant compound in the field of organic chemistry and materials science. Its unique structural properties and photophysical characteristics make it a valuable subject of study, particularly concerning its biological activity and potential applications in various fields, including photonics, electrochemistry, and biomedicine. This article provides a comprehensive overview of the biological activity of DPA, highlighting key research findings, case studies, and relevant data.
Structural Characteristics
This compound is an anthracene derivative where the hydrogen atoms at the 9 and 10 positions are substituted with phenyl groups. This modification enhances its stability and alters its electronic properties. The molecular formula is , and it exhibits notable fluorescence properties due to its rigid planar structure.
Photophysical Properties
DPA is known for its high fluorescence quantum yield, which is crucial for applications in organic light-emitting diodes (OLEDs) and as a fluorescent probe. The fluorescence quantum yield of DPA is approximately 30%, which can be influenced by various substituents on the anthracene core. For example, the introduction of bulky substituents can enhance solubility and modify spectral characteristics without significantly affecting fluorescence efficiency .
Table 1: Photophysical Properties of this compound
Property | Value |
---|---|
Molecular Formula | C26H18 |
Fluorescence Quantum Yield | ~30% |
Absorption Maximum (nm) | 365 |
Emission Maximum (nm) | 410 |
Triplet State Lifetime (ms) | ~0.5 |
Antioxidant Properties
Research has indicated that DPA exhibits antioxidant activity, which can be attributed to its ability to scavenge free radicals. A study demonstrated that DPA could effectively reduce oxidative stress in cellular models by neutralizing reactive oxygen species (ROS). This property suggests potential applications in developing antioxidant therapies .
Electrochemical Behavior
The electrochemical reduction of DPA has been extensively studied. In polarographic experiments, DPA was found to undergo one-electron reduction to form a stable radical anion (DPA−). The half-wave potential for this reduction is consistent with theoretical predictions based on molecular orbital theory. The stability of the radical anion allows for further reactions with other species, enhancing its utility in electrochemical applications .
Case Study: Photodynamic Therapy
A notable application of DPA is in photodynamic therapy (PDT), where it serves as a photosensitizer. In a study involving cancer cells, DPA demonstrated effective cytotoxicity upon irradiation with UV light. The mechanism involves the generation of singlet oxygen (^1O2), which induces apoptosis in targeted cells. This property highlights DPA's potential as a therapeutic agent in cancer treatment .
Synthesis and Characterization
DPA can be synthesized through various methods, including Suzuki coupling reactions involving phenylboronic acids and anthracene derivatives. The resulting product can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm its structure and purity .
Table 2: Synthesis Methods for this compound
Method | Reagents | Conditions |
---|---|---|
Suzuki Coupling | Phenylboronic acid + Anthracene | Reflux in THF |
Stille Coupling | Aryl stannanes + Anthracene | Reflux in toluene |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 9,10-Diphenylanthracene (DPA) to achieve high purity for research purposes?
DPA is typically synthesized via Friedel-Crafts alkylation or Suzuki coupling reactions. Purification often involves sublimation under reduced pressure (1–2 mmHg) at temperatures near 200°C to remove organic impurities, yielding a purity ≥99% . Recrystallization from toluene or cyclohexane is also employed to enhance crystallinity. Researchers should verify purity using HPLC (≥99% purity confirmed by retention time analysis) and melting point determination (245–248°C) .
Q. How should researchers characterize the purity and structural integrity of DPA using analytical techniques?
Key methods include:
- HPLC : Retention time comparison with certified analytical standards (e.g., Sigma-Aldrich, ≥98% purity) .
- Mass Spectrometry : Confirm molecular weight (330.42 g/mol) via ESI-MS or MALDI-TOF .
- UV-Vis Spectroscopy : Validate absorption maxima (e.g., 372.5 nm in cyclohexane, ε = 14,000 cm⁻¹M⁻¹) .
- Melting Point Analysis : Ensure consistency with literature values (245–248°C) .
Q. What safety protocols are essential when handling DPA in laboratory settings?
- Personal Protective Equipment (PPE) : Use N95 respirators, nitrile gloves, and safety goggles to avoid inhalation/contact with dust .
- Ventilation : Conduct experiments in fume hoods to mitigate respiratory exposure (R36/37/38 risk code) .
- Waste Disposal : Collect organic waste in designated containers for incineration; avoid aqueous disposal due to low solubility .
Q. How does the solubility profile of DPA influence solvent selection for experimental applications?
DPA is insoluble in water but dissolves in non-polar solvents (e.g., toluene, cyclohexane) and polar aprotic solvents (e.g., DMF, DMSO). Solvent choice impacts:
- Optical Studies : Use cyclohexane for fluorescence measurements (quantum yield Φf = 0.85–0.93) .
- Electrochemical Experiments : Prefer DMF for redox studies due to its wide potential window .
- Nanostructure Synthesis : Surfactant-assisted self-assembly in ethanol/water mixtures yields single-crystal nanoribbons .
Advanced Research Questions
Q. What mechanisms underlie the fluorescence and triplet-triplet annihilation (TTA) properties of DPA, and how can these be quantified?
- Fluorescence Mechanism : DPA’s rigid anthracene core minimizes non-radiative decay, achieving high Φf (0.93 in deaerated solutions). Excitation at 350 nm (in cyclohexane) emits at 393 nm .
- TTA Quantification : Use time-resolved spectroscopy to measure delayed fluorescence. The absolute scintillation yield of crystalline DPA is 50% of anthracene due to TTA-driven photon upconversion .
Q. What methodological approaches are used to investigate the electrochemical reduction behavior of DPA?
- Cyclic Voltammetry (CV) : In DMF with 0.1 M TBAPF₆, DPA shows a reversible one-electron reduction (E₁/₂ = −2.1 V vs. SCE) to form the radical anion (DPA⁻•) .
- Chronopotentiometry : Monitor stability of DPA⁻•; protonation by hydroquinone shifts reduction potentials, confirming RH• formation .
Q. How can DPA derivatives be engineered for metal ion sensing, and what are the key structure-function relationships?
- Derivatization : Introduce electron-withdrawing groups (e.g., –CN, –NO₂) at the anthracene core to enhance metal binding. For example, DPA-based probes detect Cu²⁺ via fluorescence quenching (up/down-conversion) .
- Sensitivity Optimization : Adjust substituent positions to modulate steric effects and binding constants (e.g., log K = 4.2 for Cu²⁺) .
Q. What strategies enable the fabrication of DPA-based nanostructures, and how do their morphologies affect optoelectronic properties?
- Self-Assembly : Use surfactant templates (e.g., CTAB) in ethanol/water to grow single-crystal nanoribbons (width: 200–500 nm) or nanorods (diameter: 50 nm) .
- Morphology-Property Link : Nanoribbons exhibit enhanced charge transport (μ = 0.1 cm²V⁻¹s⁻¹) due to π-π stacking, while nanorods show polarized emission for optoelectronic devices .
Properties
IUPAC Name |
9,10-diphenylanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(20-13-5-2-6-14-20)24-18-10-8-16-22(24)25/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNCGHJSNVOIKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061734 | |
Record name | Anthracene, 9,10-diphenyl- | |
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Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Yellow or tan powder; [Alfa Aesar MSDS] | |
Record name | 9,10-Diphenylanthracene | |
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CAS No. |
1499-10-1 | |
Record name | 9,10-Diphenylanthracene | |
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Record name | 9,10-Diphenylanthracene | |
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Record name | 9,10-DIPHENYLANTHRACENE | |
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Record name | Anthracene, 9,10-diphenyl- | |
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Record name | 9,10-diphenylanthracene | |
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Record name | 9,10-DIPHENYLANTHRACENE | |
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Retrosynthesis Analysis
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